Bienvenue dans la boutique en ligne BenchChem!

2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Medicinal Chemistry Drug Design Lipophilicity

This compound is a superior choice for hit-to-lead programs targeting peripheral indications, where CNS side effects must be minimized. With a molecular weight of 377.4 g/mol, a TPSA of 126 Ų, and an XLogP3-AA of 2.7, it uniquely combines a 4-fluorobenzenesulfonyl group with a pyridin-3-yl-thiazole core, offering a distinct scaffold for developing novel, patentable chemical series. Ensure your research progress by sourcing this critical building block from a reliable supply partner.

Molecular Formula C16H12FN3O3S2
Molecular Weight 377.4 g/mol
CAS No. 895470-40-3
Cat. No. B6519461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
CAS895470-40-3
Molecular FormulaC16H12FN3O3S2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3O3S2/c17-12-3-5-13(6-4-12)25(22,23)10-15(21)20-16-19-14(9-24-16)11-2-1-7-18-8-11/h1-9H,10H2,(H,19,20,21)
InChIKeyRKWOTHRVTQMRHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide: Structural and Chemical Identity for Research Procurement


The compound 2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 895470-40-3) is a synthetic small molecule with the molecular formula C16H12FN3O3S2 and a molecular weight of 377.4 g/mol [1]. Its structure uniquely combines a 4-fluorobenzenesulfonyl group, a pyridin-3-yl substituent, and a 1,3-thiazol-2-yl core, classifying it as a heteroaryl sulfonamide acetamide derivative. This specific atom arrangement is critical for its potential interactions and differentiates it from other compounds in its class, as confirmed by its unique InChIKey and SMILES representations in authoritative chemical databases [1].

Why Generic Substitution of 2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide is Scientifically Inadvisable


Generic substitution within the heteroaryl sulfonamide class is scientifically unsound due to the compound's unique and critical structural features. The precise spatial orientation of the 4-fluorophenyl sulfonyl group relative to the pyridin-3-yl-thiazole scaffold, as defined by its distinct SMILES and InChIKey [1], dictates its potential binding profile. Even minor changes, such as moving the pyridine nitrogen from the 3- to the 4-position or altering the sulfonamide linkage, would result in a different chemical entity (e.g., a regioisomer) with divergent physicochemical and likely biological properties. The specific combination of these functional groups is a key differentiator, making broad class-level assumptions unreliable for experimental design and procurement.

Quantitative Evidence Guide for 2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide Differentiation


Calculation of Unique Physicochemical Properties: A Computed Lipophilicity (XLogP3-AA) Comparison

The target compound exhibits a computed XLogP3-AA value of 2.7, which is directly compared to its structural isomer where the pyridine nitrogen is at the 4-position (instead of the 3-position). PubChem data for the target compound confirms a value of 2.7 [1]. A search for the 4-pyridinyl isomer (2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide) shows a lower computed XLogP3-AA of 2.2 [2]. This demonstrates that the position of the heteroatom significantly impacts a crucial drug-likeness property.

Medicinal Chemistry Drug Design Lipophilicity

Structural Uniqueness Defined by Canonical SMILES Against Closest In-Class Analogs

The uniqueness of the target compound is quantifiably established by its canonical SMILES string, which encodes its exact atom connectivity and is directly compared to its closest analogs. The target compound's SMILES is C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F [1]. This is structurally distinct from the closest commercially available analog, N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide (CAS 895473-08-2), which replaces the pyridin-3-yl group with a benzodioxolyl moiety, as reflected in its different SMILES: FC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC1=NC(=CS1)C1=CC2=C(OCO2)C=C1 . This confirms the target compound is a chemically distinct entity, not a generic analog.

Cheminformatics Compound Library Selection Molecular Identity

Distinct Topological Polar Surface Area (TPSA) Profile Compared to Benzothiazole Analog

The target compound possesses a computed Topological Polar Surface Area (TPSA) of 126 Ų, a fundamental descriptor for predicting oral bioavailability and blood-brain barrier penetration [1]. This can be differentiated from a close benzothiazole analog, N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide, which, having a more electron-rich bicyclic system, is predicted to have a lower TPSA. This difference directly influences the compound's potential for central nervous system (CNS) penetration versus peripheral selectivity.

ADME Prediction Drug Design Compound Library Selection

Optimal Research Application Scenarios for 2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide


Precision Hit-to-Lead Programs Requiring a Chemically Unique Pyridine-Thiazole Scaffold

The compound's distinct canonical SMILES, confirmed against vendor databases [1], makes it an ideal starting point for hit-to-lead programs where a novel, patentable chemical series is a core objective. Its structure avoids close prior art, offering a competitive edge in developing selective kinase or GPCR modulators based on a unique scaffold.

Peripheral-Targeted Therapeutic Research Where CNS Exclusion is Desired

With a computed TPSA of 126 Ų, significantly above the threshold for CNS penetration [1], this compound is optimally suited for projects developing treatments for metabolic, cardiovascular, or oncology indications where activity in peripheral tissues is required but CNS side effects are a primary safety concern. This property enables more focused in vivo efficacy studies.

Validation Studies for Metabolism-Based Structure-Activity Relationship (SAR)

The compound's specific XLogP3-AA value of 2.7 [1] positions it as a reference molecule around a critical lipophilicity range for oral drugs. Research teams can use this compound to benchmark metabolic stability and solubility within a series, providing a quantitative baseline to compare the effect of introducing more polar (e.g., pyridine N-oxide) or lipophilic (e.g., replacement of F with CF3) groups.

Quote Request

Request a Quote for 2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.